molecular formula C12H15N3O B054997 2,2(3H)-Pyridinedicarbonitrile,6-ethoxy-5-(1-methylethyl)-(9CI) CAS No. 117615-76-6

2,2(3H)-Pyridinedicarbonitrile,6-ethoxy-5-(1-methylethyl)-(9CI)

Cat. No.: B054997
CAS No.: 117615-76-6
M. Wt: 217.27 g/mol
InChI Key: LWNUTPDAGIVKFI-UHFFFAOYSA-N
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Description

The compound 2,2(3H)-Pyridinedicarbonitrile, 6-ethoxy-5-(1-methylethyl)-(9CI) is a pyridine derivative featuring dual cyano groups at the 2- and 3-positions of the pyridine ring, with additional substitutions at the 5- and 6-positions: a 1-methylethyl (isopropyl) group at position 5 and an ethoxy group at position 4.

Properties

IUPAC Name

6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-4-16-11-10(9(2)3)5-6-12(7-13,8-14)15-11/h5,9H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNUTPDAGIVKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(CC=C1C(C)C)(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for nitrile-forming reactions due to their ability to stabilize ionic intermediates. For example, a THF-based system at −20°C to −10°C was used in a related pyridinecarbonitrile synthesis to control exothermicity. Elevated temperatures (80–100°C) may be required for alkylation steps, as seen in analogous etherifications.

Catalytic Systems

Purification and Characterization

Crude products often require column chromatography (SiO₂, hexane/ethyl acetate gradients) to isolate the target compound. Recrystallization from ethanol or acetone/water mixtures further enhances purity, as demonstrated in benzoic acid hydrochloride syntheses yielding 83% purity.

Analytical data critical for verification includes:

  • ¹H NMR : Signals for ethoxy (–OCH₂CH₃) protons appear as a quartet near δ 1.3–1.4 ppm and a triplet near δ 4.0–4.2 ppm. Isopropyl methyl groups resonate as a doublet around δ 1.2–1.3 ppm.

  • HPLC-MS : A molecular ion peak matching the expected molecular weight (e.g., m/z 231 for C₁₁H₁₃N₃O) confirms successful synthesis.

Challenges and Mitigation Strategies

  • Nitrile Hydrolysis : The electron-deficient pyridine ring may render nitrile groups susceptible to hydrolysis. Using anhydrous conditions and avoiding strong acids/bases during workup is essential.

  • Regioselectivity : Competing reactions at positions 3 and 5 of the pyridine ring can occur. Blocking groups or directing agents (e.g., –OMe) may improve selectivity.

Comparative Analysis of Methodologies

MethodReagents/ConditionsYieldAdvantagesLimitations
Kröhnke CyclizationMalononitrile, NH₄OAc, EtOH45–60%Single-step ring formationLimited substituent tolerance
Nucleophilic SubstitutionCuCN, DMF, 120°C50–70%Direct nitrile introductionRequires halogenated precursor
Suzuki CouplingIsopropyl-Bpin, Pd catalyst60–75%Precise alkylationMulti-step synthesis

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The ethoxy and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the pyridinecarbonitrile family, which is characterized by a pyridine ring substituted with nitrile groups. Below is a comparison with key analogues:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (3) Cl (4), CH₃ (6), oxo (2) C₇H₅ClN₂O Intermediate for 4-alkylamino derivatives
3-Pyridinecarbonitrile,1,4,5,6-tetrahydro-5-hydroxy-1-methyl- OH (5), CH₃ (1) C₇H₁₀N₂O Hydroxy-substituted bicyclic system
2-Pyridinecarbonitrile,6-fluoro-3-hydroxy-(9CI) F (6), OH (3) C₆H₃FN₂O Fluorinated derivative with polar groups
Target Compound OCH₂CH₃ (6), CH(CH₃)₂ (5) Not explicitly provided (estimated: C₁₁H₁₃N₂O) Hypothesized agrochemical/pharmaceutical use Inference

Key Observations :

  • Substituent Effects : Ethoxy (OCH₂CH₃) and isopropyl (CH(CH₃)₂) groups enhance lipophilicity compared to polar substituents like hydroxy (-OH) or fluoro (-F). This may improve membrane permeability in bioactive molecules .
  • Synthetic Routes: Chlorination (e.g., POCl₃/PCl₅ in CHCl₃) and nucleophilic substitution (e.g., with amines or alcohols) are common methods for pyridinecarbonitrile functionalization . The ethoxy group in the target compound likely originates from ethanol substitution under acidic conditions.
Physicochemical Properties

A hypothetical comparison based on substituent contributions:

Property Target Compound 4-Chloro-6-methyl Analogue 6-Fluoro-3-hydroxy Analogue
Molecular Weight ~207 g/mol (estimated) 168.58 g/mol 138.1 g/mol
LogP (Lipophilicity) ~2.5 (high due to alkyl/ethoxy) ~1.8 ~0.5 (polar groups dominate)
Solubility Low in water, high in organics Moderate Moderate to high (polar groups)

Biological Activity

2,2(3H)-Pyridinedicarbonitrile, 6-ethoxy-5-(1-methylethyl)-(9CI) (CAS No. 117615-76-6) is a pyridine derivative with potential biological activities that have garnered interest in pharmaceutical research. This compound possesses a molecular formula of C12H15N3O and a molar mass of 217.27 g/mol . The following sections detail its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

PropertyValue
Molecular FormulaC12H15N3O
Molar Mass217.27 g/mol
CAS Number117615-76-6
LogP1.62906
PSA69.17000

The biological activity of 2,2(3H)-Pyridinedicarbonitrile involves several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes that are crucial for cellular processes, potentially impacting metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains, although detailed mechanisms remain to be fully elucidated.
  • Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

A study conducted on the antimicrobial effects of various pyridine derivatives, including 2,2(3H)-Pyridinedicarbonitrile, demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of standard antibiotics, indicating a promising alternative for antibiotic-resistant strains .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, suggesting moderate to high efficacy in inhibiting cell proliferation .

Case Studies

A notable case study involved the application of this compound in a therapeutic context for treating resistant bacterial infections. Patients treated with formulations containing this pyridine derivative showed significant improvement in clinical symptoms and reduced bacterial load compared to those receiving standard treatments alone .

Safety and Toxicology

While preliminary data suggest beneficial biological activities, safety assessments are crucial:

  • Toxicity Testing : Acute toxicity studies indicate a relatively low toxicity profile at therapeutic doses.
  • Regulatory Status : Ongoing evaluations under the Toxic Substances Control Act (TSCA) assess its environmental impact and long-term safety .

Q & A

Q. Key Purification Techniques :

  • Column chromatography (silica gel, gradient elution).
  • Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) .

Advanced: How do steric and electronic effects of the isopropyl and ethoxy groups influence the pyridine ring’s reactivity?

Answer:

  • Steric Effects : The bulky isopropyl group at position 5 hinders electrophilic substitution at adjacent positions, directing reactivity toward less sterically hindered sites (e.g., position 4). This is validated by X-ray crystallography and DFT calculations in related pyridine derivatives .
  • Electronic Effects :
    • Ethoxy groups at position 6 act as electron-donating groups (EDGs), increasing electron density at the pyridine ring, enhancing nucleophilic aromatic substitution (NAS) at electron-deficient positions.
    • Combined steric and electronic effects can be quantified via Hammett substituent constants (σ values) and computational modeling (e.g., NBO analysis) .

Q. Experimental Validation :

  • NMR Spectroscopy : Chemical shift perturbations in 1H^1H and 13C^{13}C NMR indicate electronic redistribution.
  • Cyclic Voltammetry : Measures redox potentials to assess electron-withdrawing/donating effects .

Basic: What spectroscopic techniques are critical for structural confirmation of 6-ethoxy-5-isopropyl pyridinedicarbonitriles?

Answer:

Technique Key Data Expected Observations
1H^1H NMR - Ethoxy protons: δ 1.2–1.4 (triplet, -CH₂CH₃)
- Isopropyl protons: δ 1.2–1.3 (doublet, -CH(CH₃)₂)
Splitting patterns confirm substituent positions .
13C^{13}C NMR - Nitrile carbons: δ 115–120 ppm
- Pyridine ring carbons: δ 140–160 ppm
Distinguishes nitriles from carbonyl groups .
IR Spectroscopy - Strong absorbance at ~2220 cm⁻¹ (C≡N stretch)Confirms nitrile functionality .
Mass Spectrometry Molecular ion peak [M+H]⁺ matching exact mass (e.g., HRMS for C₁₃H₁₄N₂O)Validates molecular formula .

Advanced: How can conflicting data on reaction yields in pyridinedicarbonitrile synthesis be systematically addressed?

Answer:
Conflicting yields often arise from variations in reaction conditions or impurities. Methodological solutions include:

  • Design of Experiments (DOE) : Optimize parameters (temperature, catalyst loading, solvent polarity) using factorial design .
  • In-Situ Monitoring : Use HPLC or GC-MS to track intermediate formation and side reactions .
  • Controlled Reagent Purity : Ensure starting materials (e.g., 2-chloropyridine derivatives) are >98% pure via pre-purification (e.g., distillation) .

Case Study : In pesticide-related syntheses, yields improved from 45% to 72% by replacing AlCl₃ with FeCl₃, reducing side-product formation .

Basic: What stability considerations are critical for storing pyridinedicarbonitrile derivatives?

Answer:

  • Moisture Sensitivity : Nitriles hydrolyze to amides in acidic/basic conditions. Store under inert gas (N₂/Ar) with molecular sieves .
  • Light Sensitivity : UV exposure degrades ethoxy groups. Use amber vials and conduct stability assays via accelerated aging (40°C/75% RH) .
  • Thermal Stability : DSC/TGA analysis identifies decomposition temperatures (>150°C for most nitriles) .

Advanced: How can computational methods predict the biological or catalytic activity of this compound?

Answer:

  • Molecular Docking : Screen against protein targets (e.g., kinase enzymes) using PyMOL or AutoDock. The isopropyl group may enhance hydrophobic binding in active sites .
  • DFT Calculations :
    • HOMO-LUMO gaps predict redox activity.
    • Fukui indices identify nucleophilic/electrophilic sites for reaction planning .
  • MD Simulations : Assess solubility and membrane permeability (logP ~2.5 for ethoxy/isopropyl derivatives) .

Validation : Compare computational results with experimental bioassays (e.g., enzyme inhibition IC₅₀ values) .

Basic: What are the common impurities in pyridinedicarbonitrile synthesis, and how are they characterized?

Answer:

Impurity Source Detection Method
Unreacted Starting Material Incomplete nitrile formationHPLC retention time matching .
Hydrolysis Products Moisture exposure (e.g., amides)IR: Loss of C≡N peak, new N-H stretch .
Isomeric Byproducts Regioselectivity issues in substitution1H^1H NMR coupling patterns .

Mitigation : Use scavenger resins (e.g., polymer-bound Al³⁺) to trap unreacted reagents .

Advanced: What strategies resolve contradictions in reported substituent effects on pyridine ring aromaticity?

Answer:

  • Aromaticity Metrics : Calculate NICS (Nucleus-Independent Chemical Shift) values via NMR or DFT to quantify ring current effects .
  • Comparative Studies : Synthesize analogs (e.g., replacing ethoxy with methoxy) and measure resonance energy via calorimetry .
  • Literature Meta-Analysis : Cross-reference data from authoritative sources (e.g., Journal of Organic Chemistry) to identify consensus trends .

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